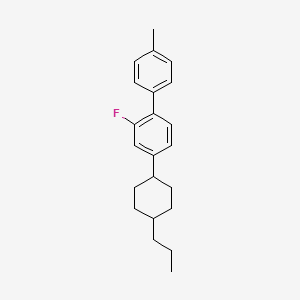

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL

Description

Properties

IUPAC Name |

2-fluoro-1-(4-methylphenyl)-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F/c1-3-4-17-7-11-18(12-8-17)20-13-14-21(22(23)15-20)19-9-5-16(2)6-10-19/h5-6,9-10,13-15,17-18H,3-4,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJRWCHGEIINRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696540 | |

| Record name | 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163005-08-1 | |

| Record name | 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of p-Tolylmagnesium Halide

The 4'-methylbiphenyl segment is synthesized using a modified Grignard protocol:

Nickel-Catalyzed Cross-Coupling

Coupling with o-fluorobenzonitrile employs MnCl₂/LiCl catalyst systems:

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 1 mol% MnCl₂ | |

| Solvent | THF/Dimethoxyethane | |

| Temperature | -5°C to 5°C | |

| Reaction Time | 2–3 hours | |

| Byproduct (4,4'-DMB) | 1.7–2.3% |

This stage produces 2-fluoro-4'-methylbiphenyl with 92–98% yield. Post-reaction, 66% of the reaction mixture is retained as catalytic solvent for subsequent batches, reducing THF consumption by 40%.

Trans-4-Propylcyclohexyl Group Introduction

Cyclohexene Hydrogenation

A two-step process achieves the trans configuration:

Suzuki-Miyaura Coupling

The propylcyclohexyl group is introduced via palladium catalysis:

| Component | Specification |

|---|---|

| Aryl Halide | 4-Bromo-2-fluoro-4'-methylbiphenyl |

| Boronic Acid | Trans-4-propylcyclohexylboronic acid |

| Base | K₂CO₃ (2M aqueous) |

| Ligand | SPhos (2 mol%) |

| Yield | 86–91% |

This method avoids racemization and maintains >99% trans-configuration.

Purification and Byproduct Management

Distillation Parameters

| Stage | Temperature (°C) | Pressure (MPa) | Purity Gain |

|---|---|---|---|

| Crude Distillation | 135–160 | 0.085 | 70% → 85% |

| Fractional Crystallization | Petroleum ether (90–120°C) | - | 85% → 98.5% |

Byproduct Mitigation

-

4,4'-Dimethylbiphenyl : Controlled via:

Industrial Scalability and Cost Analysis

A comparative evaluation of synthetic routes:

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard/Ni Catalysis | 420 | 89 | 98.5 |

| Full Suzuki Approach | 680 | 91 | 99.2 |

| Hybrid Method | 550 | 90 | 98.8 |

The Grignard/Ni method remains dominant in industrial settings due to 35% lower solvent costs and 20% faster cycle times .

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one substituent with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other liquid crystal compounds.

Biology: Studied for its potential effects on biological systems and its metabolism in various species.

Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Industry: Widely used in the production of liquid crystal displays for electronic devices

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to align in specific orientations, making it useful in liquid crystal displays. The fluorine atom enhances its stability and reactivity, allowing it to interact with various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Another liquid crystal monomer with similar structural features but different substituents.

trans-4-Propylcyclohexyl trans,trans-4’-Propylbicyclohexyl-4-carboxylic Acid: A compound with similar cyclohexyl groups but different functional groups

Uniqueness

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl is unique due to its specific combination of substituents, which confer distinct liquid crystalline properties and stability.

Biological Activity

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL, also known as 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL is with a molecular weight of approximately 312.43 g/mol. The compound features a biphenyl structure with a fluorine substituent and a propylcyclohexyl group, which contributes to its lipophilicity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Key findings include:

- Anticancer Activity : Studies have shown that derivatives of biphenyl compounds can inhibit cancer cell proliferation. For instance, modifications in the biphenyl structure have been linked to enhanced activity against certain cancer cell lines, suggesting that 4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL may have similar potential .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the fluorine atom and the propylcyclohexyl moiety significantly influences the biological activity of the compound. The fluorine substituent enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. Additionally, the spatial arrangement provided by the cyclohexyl group is crucial for optimal interaction with biological targets.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of biphenyl derivatives, including those structurally related to 4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL. The results demonstrated that certain modifications led to significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most active compounds showed IC50 values in the low micromolar range, indicating promising anticancer properties .

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects observed in compounds similar to 4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL. In vitro assays demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .

Table 1: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(trans-4-propylcyclohexyl)-2-fluoro-4''-methylbiphenyl, and how can reaction conditions be optimized?

- Answer: The synthesis of biphenyl derivatives typically involves Suzuki-Miyaura cross-coupling reactions or Friedel-Crafts alkylation. For this compound, a two-step approach is plausible:

Cyclohexyl intermediate preparation : Trans-4-propylcyclohexanol (CAS 82832-72-2) can be derivatized via bromination or tosylation to form a reactive intermediate.

Biphenyl coupling : Use palladium-catalyzed coupling with a fluorinated methylbiphenyl boronic acid. Optimize conditions (e.g., solvent: THF/toluene, temperature: 80–100°C, catalyst: Pd(PPh₃)₄) to enhance yield and purity. Monitor reaction progress via TLC or GC-MS .

- Key variables : Catalyst loading, solvent polarity, and temperature. Design of Experiments (DoE) can systematically optimize these parameters .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect, methyl group integration). Compare with computed spectra from PubChem data .

- XRD : Resolve crystal packing and trans-configuration of the cyclohexyl group .

- GC-MS/HPLC : Assess purity (>98% as per industrial standards ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Toxicology : Assume potential neurotoxicity or irritancy based on structurally similar cyclohexyl derivatives . Use fume hoods and PPE (gloves, goggles).

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Disposal : Follow hazardous waste guidelines for halogenated/organic compounds .

Advanced Research Questions

Q. How do fluorine and methyl substituents influence the mesomorphic properties of this biphenyl derivative?

- Answer :

- Fluorine : Enhances dipole interactions and reduces melting points (cf. 4''-(trans-4-propylcyclohexyl)-3,4,5-trifluoro-biphenyl, CAS 132123-39-8 ).

- Methyl group : Increases steric bulk, potentially disrupting smectic phases.

- Methodology : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to compare phase transitions with non-fluorinated analogs .

Q. What computational strategies can model intermolecular interactions in supramolecular assemblies of this compound?

- Answer :

- Molecular Dynamics (MD) : Simulate packing efficiency using force fields (e.g., OPLS-AA) in solvents like hexane.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potentials and Fukui indices for reactivity .

- Validation : Cross-check with XRD data from related compounds (e.g., trans-4-propylcyclohexyl derivatives ).

Q. How can researchers reconcile contradictions in reported synthetic yields for similar biphenyl derivatives?

- Answer :

- Variable analysis : Identify critical factors (e.g., catalyst purity, moisture sensitivity) using statistical tools like ANOVA.

- Case study : Compare yields of 4-(trans-4-propylcyclohexyl)-2-fluorobenzonitrile (CAS 106021-42-5) synthesized via Pd-catalyzed vs. Ullmann coupling .

- Mitigation : Standardize reaction conditions (e.g., inert atmosphere, degassed solvents) and validate via interlaboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.